Coniferyl Alcohol

Catalog No.
S609208
CAS No.
32811-40-8
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coniferyl Alcohol

CAS Number

32811-40-8

Product Name

Coniferyl Alcohol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+

InChI Key

JMFRWRFFLBVWSI-NSCUHMNNSA-N

SMILES

Array

Synonyms

4-hydroxy-3-methoxycinnamic alcohol, coniferyl alcohol

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O

The exact mass of the compound Coniferyl alcohol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coniferyl alcohol (CAS 32811-40-8) is a primary monolignol and the fundamental building block of guaiacyl (G) lignin in vascular plants. Characterized by its trans-configured α,β-unsaturated primary alcohol tail and a single methoxy-substituted phenolic ring, it serves as a critical high-value precursor in chemoinformatics, biomaterials science, and biocatalysis . For industrial and scientific procurement, coniferyl alcohol is the definitive standard for synthesizing highly cross-linked dehydrogenation polymers (DHPs), developing biomimetic resins, and establishing recalcitrant benchmarks for catalytic depolymerization workflows.

Substituting coniferyl alcohol with cheaper monolignol analogs (like eugenol) or alternative precursors (like sinapyl alcohol) fundamentally compromises material synthesis and assay validity. Eugenol lacks the essential γ-hydroxyl group required to form native β-O-4 alkyl-aryl ether linkages, acting instead as a chain terminator that prevents true polymer formation [1]. Meanwhile, sinapyl alcohol possesses an additional methoxy group at the 5-position, which sterically blocks the formation of highly cross-linked β-5 and 5-5' C-C bonds and severely limits polymerization yields in vitro without specialized nucleophiles[2]. Consequently, buyers requiring accurate guaiacyl (G) lignin models, high-mass dehydrogenation polymers, or recalcitrant cross-linked bio-resins must procure high-purity coniferyl alcohol.

Dehydrogenation Polymer (DHP) Yield and Molecular Weight Capacity

When synthesizing artificial lignin (DHPs) via horseradish peroxidase (HRP), coniferyl alcohol readily polymerizes into high-molecular-weight macromolecules, routinely achieving number-average molecular weights (Mn) of ~2500 Da in standard end-wise polymerization [1]. In stark contrast, its closest in-class comparator, sinapyl alcohol, yields extremely low masses and poor overall yields under identical conventional dehydrogenative conditions due to the high stability of its syringyl quinone methide intermediates [2].

Evidence DimensionEnzymatic DHP Polymerization Yield & Mass
Target Compound DataConiferyl Alcohol: High yield, Mn ~2500 Da
Comparator Or BaselineSinapyl Alcohol: Extremely low yield, low-mass oligomers
Quantified DifferenceConiferyl alcohol enables continuous high-mass polymerization without requiring exogenous nucleophiles.
ConditionsHRP-catalyzed conventional end-wise polymerization in aqueous buffer

Buyers engineering biomimetic lignin or bio-resins must select coniferyl alcohol to achieve viable polymer lengths, as sinapyl alcohol fails to polymerize efficiently without specialized additives.

Cross-Linking Density and Recalcitrant C-C Bond Formation

The structural value of coniferyl alcohol lies in its unsubstituted 5-position on the phenolic ring. During oxidative coupling, this allows the formation of robust C-C linkages, specifically β-5 (up to 44% in standard DHPs) and 5-5' bonds[1]. Sinapyl alcohol, possessing a methoxy group at the 5-position, is sterically blocked from forming these linkages, resulting in strictly linear or β-β linked polymers [2].

Evidence DimensionFormation of β-5 and 5-5' C-C Linkages
Target Compound DataConiferyl Alcohol: ~44% β-5 linkages in standard DHP
Comparator Or BaselineSinapyl Alcohol: 0% β-5 and 5-5' linkages
Quantified DifferenceComplete presence vs. absence of 5-position cross-linking.
ConditionsOxidative radical coupling during lignification or DHP synthesis

Essential for material scientists requiring highly cross-linked bio-polymers or researchers needing a recalcitrant benchmark for catalytic depolymerization testing.

Broad-Spectrum Compatibility with Acidic and Basic Peroxidases

While sinapyl alcohol oxidizes faster thermodynamically, it is sterically hindered by conserved I-138 and P-139 residues in the active sites of many acidic peroxidases. Coniferyl alcohol avoids this steric overlap, allowing it to be efficiently oxidized by both acidic and basic class III plant peroxidases without spatial exclusion[1].

Evidence DimensionAcidic Peroxidase Substrate Compatibility
Target Compound DataConiferyl Alcohol: Broadly compatible, unhindered oxidation
Comparator Or BaselineSinapyl Alcohol: Sterically hindered by active site residues
Quantified DifferenceConiferyl alcohol acts as a universal substrate across peroxidase isozymes, whereas sinapyl alcohol is selectively blocked.
ConditionsEnzymatic oxidation via Class III acidic peroxidases

Procurement for universal biocatalytic assays or biosensor development should prioritize coniferyl alcohol to avoid false negatives associated with isozyme-specific steric hindrance.

Requirement of γ-Hydroxyl for Native Ether Linkages

Cheaper structural analogs like isoeugenol or eugenol are often considered as substitutes, but they lack the γ-hydroxyl group present on coniferyl alcohol's propenyl tail. This γ-OH is an absolute requirement for the nucleophilic addition step that forms native β-O-4 alkyl-aryl ether linkages (which comprise 34-55% of coniferyl DHPs depending on synthesis conditions) [1]. Without it, polymerization terminates early or forms non-native structures.

Evidence DimensionCapacity to Form β-O-4 Ether Linkages
Target Compound DataConiferyl Alcohol: Forms 34-55% β-O-4 linkages
Comparator Or BaselineEugenol / Isoeugenol: 0% capacity for β-O-4 formation
Quantified DifferenceConiferyl alcohol enables native ether bond formation; analogs act as chain terminators.
ConditionsIn vitro radical coupling / biomimetic synthesis

Buyers must avoid substituting cheaper allyl phenols if the application requires the synthesis of true lignocellulosic ether linkages.

Synthesis of High-Molecular-Weight Dehydrogenation Polymers (DHPs)

Because coniferyl alcohol readily polymerizes without the severe yield limitations of syringyl analogs, it is the optimal precursor for synthesizing realistic, high-mass artificial lignin (DHPs) used in biomaterials and bio-resin formulation [1].

Recalcitrant Benchmarks for Lignin Depolymerization

The ability of coniferyl alcohol to form dense β-5 and 5-5' C-C linkages makes it the definitive standard for creating recalcitrant G-lignin models. These models are essential for testing the upper limits of reductive catalytic fractionation (RCF) and other depolymerization technologies [2].

Broad-Spectrum Peroxidase and Laccase Assay Formulation

Due to its lack of steric hindrance in acidic peroxidase active sites, coniferyl alcohol is the preferred universal substrate for developing robust biocatalytic assays, biosensors, and enzyme screening kits that must operate across diverse isozymes [3].

Physical Description

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

180.078644241 Da

Monoisotopic Mass

180.078644241 Da

Heavy Atom Count

13

Appearance

Oil

Melting Point

74 °C

UNII

E7SM92591P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

0.0000088 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

458-35-5
32811-40-8

Wikipedia

Coniferyl alcohol

General Manufacturing Information

Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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